[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone
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Overview
Description
[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine ring, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Triazole Ring: This step often involves a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Attachment of the Indazole Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a halogenated indazole derivative and a suitable coupling partner.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole and indazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, solvent, catalyst).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triazole or indazole derivatives.
Scientific Research Applications
[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone can be compared with similar compounds such as:
[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5-methyl-1H-indazol-6-yl)methanone: Differing by the position of the methyl group on the indazole ring.
[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5-chloro-1H-indazol-7-yl)methanone: Differing by the substitution of a chlorine atom instead of a methyl group on the indazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-9-3-10-6-18-20-14(10)12(4-9)16(23)22-7-11(24-2)5-13(22)15-17-8-19-21-15/h3-4,6,8,11,13H,5,7H2,1-2H3,(H,18,20)(H,17,19,21)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIUZTHLHGKNBC-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)N3CC(CC3C4=NC=NN4)OC)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)C(=O)N3C[C@@H](C[C@H]3C4=NC=NN4)OC)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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